
4-(5-(1-Isopropylpyrrolidin-2-yl)-6-methylpyridin-2-yl)morpholine
Description
4-(5-(1-Isopropylpyrrolidin-2-yl)-6-methylpyridin-2-yl)morpholine is a heterocyclic compound featuring a pyridine core substituted with a morpholine ring and a 1-isopropylpyrrolidinyl group. Its structure combines a pyridine ring (position 2 linked to morpholine, positions 5 and 6 substituted with 1-isopropylpyrrolidinyl and methyl groups, respectively). Morpholine derivatives are widely explored in medicinal chemistry due to their ability to enhance solubility and modulate pharmacokinetic properties.
Properties
Molecular Formula |
C17H27N3O |
---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
4-[6-methyl-5-(1-propan-2-ylpyrrolidin-2-yl)pyridin-2-yl]morpholine |
InChI |
InChI=1S/C17H27N3O/c1-13(2)20-8-4-5-16(20)15-6-7-17(18-14(15)3)19-9-11-21-12-10-19/h6-7,13,16H,4-5,8-12H2,1-3H3 |
InChI Key |
VCAHMKNAEDZVLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCOCC2)C3CCCN3C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(1-Isopropylpyrrolidin-2-yl)-6-methylpyridin-2-yl)morpholine typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(5-(1-Isopropylpyrrolidin-2-yl)-6-methylpyridin-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
4-(5-(1-Isopropylpyrrolidin-2-yl)-6-methylpyridin-2-yl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(5-(1-Isopropylpyrrolidin-2-yl)-6-methylpyridin-2-yl)morpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural and functional attributes of 4-(5-(1-Isopropylpyrrolidin-2-yl)-6-methylpyridin-2-yl)morpholine with related compounds from the evidence:
Compound Name | Core Heterocycle | Key Substituents | Molecular Weight (g/mol) | Notable Properties/Applications |
---|---|---|---|---|
This compound (Target) | Pyridine | Morpholine, 1-Isopropylpyrrolidinyl, Methyl | Not provided | Likely intermediate/drug candidate |
4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]morpholine | Pyridine | Morpholine, Boronate ester | 290.16 | Suzuki coupling intermediate; mp 132–135°C [2] |
(2S,6R)-2,6-Dimethyl-4-(6-nitro-3-pyridyl)morpholine | Pyridine | Nitro, Dimethylmorpholine | 253.3 (calc.) | Precursor for amines; stereospecific synthesis [3] |
2-Amino-3-morpholin-4-ylpyrazine | Pyrazine | Morpholine, Amino | 180.21 | Potential kinase inhibitor; hydrogen-bonding motifs [4] |
Key Observations:
- Target vs. Boronate Ester Analogue () : The boronate ester in 4-[5-(dioxaborolan-yl)pyridinyl]morpholine facilitates cross-coupling reactions, whereas the target’s 1-isopropylpyrrolidinyl group may enhance lipophilicity or receptor binding. The methyl group at position 6 in the target could sterically hinder reactivity compared to the boronate ester [2].
- Target vs. Nitropyridyl Morpholine () : The nitro group in (2S,6R)-2,6-dimethyl-4-(6-nitro-3-pyridyl)morpholine is a strong electron-withdrawing group, enabling reduction to amines. In contrast, the target’s isopropylpyrrolidinyl substituent introduces conformational rigidity and stereochemical complexity [3].
- Target vs. Pyrazine Derivative (): Replacing pyridine with pyrazine (as in 2-amino-3-morpholin-4-ylpyrazine) alters electronic properties; pyrazine’s electron-deficient nature may reduce bioavailability compared to the target’s pyridine core [4].
Physicochemical and Pharmacological Properties
- Melting Points : The boronate ester analogue () has a defined mp range (132–135°C), suggesting crystallinity. The target’s isopropylpyrrolidinyl group may lower melting points due to increased hydrophobicity [2].
- Bioactivity: Morpholine-containing compounds often target kinases or GPCRs. The target’s pyrrolidinyl group may enhance binding to hydrophobic pockets in enzymes, while ’s amino group could engage in hydrogen bonding [4].
Biological Activity
Chemical Structure and Properties
The molecular structure of 4-(5-(1-Isopropylpyrrolidin-2-yl)-6-methylpyridin-2-yl)morpholine can be represented as follows:
- Molecular Formula : CHN
- Molecular Weight : 246.36 g/mol
This compound features a morpholine ring, a pyridine moiety, and an isopropylpyrrolidine group, contributing to its potential biological activities.
Research indicates that this compound may act as a modulator of specific neurotransmitter systems. Preliminary studies suggest that it could influence the dopaminergic and serotonergic pathways, which are crucial for mood regulation and cognitive functions. The presence of the isopropylpyrrolidine group is believed to enhance its affinity for certain receptors, potentially improving its efficacy as a therapeutic agent.
Anticancer Properties
One significant area of investigation is the compound's anticancer activity. It has been reported to inhibit the proliferation of various cancer cell lines, including:
- Breast Cancer
- Lung Cancer
- Leukemia
In vitro studies demonstrated that the compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 10 | Apoptosis via caspase activation |
A549 (Lung) | 15 | Cell cycle arrest |
K562 (Leukemia) | 12 | Inhibition of anti-apoptotic proteins |
Neuroprotective Effects
Additionally, the compound exhibits neuroprotective properties, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that it can reduce oxidative stress and inflammation in neuronal cells, thereby protecting against cell death.
Study 1: Anticancer Efficacy
A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with associated morphological changes typical of apoptosis. The study concluded that further investigation into its mechanism could lead to new treatment options for breast cancer.
Study 2: Neuroprotection in Animal Models
Another study focused on the neuroprotective effects in a mouse model of Alzheimer's disease. Mice treated with the compound showed improved cognitive function compared to control groups, alongside reduced levels of amyloid-beta plaques in the brain. This suggests potential for development as a therapeutic agent for Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.